molecular formula C11H12ClN3S2 B479185 5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 519045-14-8

5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B479185
CAS No.: 519045-14-8
M. Wt: 285.8g/mol
InChI Key: FBNAYHILWLLBAN-UHFFFAOYSA-N
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Description

5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 2-chlorobenzylthio group attached to a triazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under mild conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-chlorobenzylthio group, which may impart distinct chemical and biological properties compared to other triazole derivatives. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S2/c1-15-10(13-14-11(15)16)7-17-6-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNAYHILWLLBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CSCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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